

A Technical Guide to 1-Bromo-4-chlorobutane-d8: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-chlorobutane-d8

Cat. No.: B12405643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties of **1-Bromo-4-chlorobutane-d8**, a deuterated analog of 1-Bromo-4-chlorobutane. This isotopically labeled compound serves as a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies.

Core Physicochemical Properties

The defining characteristic of **1-Bromo-4-chlorobutane-d8** is the substitution of eight hydrogen atoms with deuterium. This isotopic labeling results in a significant mass shift, enabling its use as an internal standard for the accurate quantification of its non-deuterated counterpart in complex matrices. The chemical properties of the deuterated and non-deuterated forms are largely identical, allowing them to behave similarly during sample preparation and chromatographic separation.

A summary of the key quantitative data for both **1-Bromo-4-chlorobutane-d8** and 1-Bromo-4-chlorobutane is presented in the table below for easy comparison.

Property	1-Bromo-4-chlorobutane-d8	1-Bromo-4-chlorobutane
Chemical Formula	C ₄ D ₈ BrCl	C ₄ H ₈ BrCl
Molecular Weight	179.51 g/mol	171.46 g/mol [1] [2] [3] [4]
CAS Number	1219803-72-1	6940-78-9 [1] [2] [3] [4]

Applications in Research and Development

1-Bromo-4-chlorobutane-d8 is primarily utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[5\]](#) Its application is critical in pharmacokinetic and metabolic studies where precise quantification of the parent compound or its metabolites is required.[\[5\]](#) The known concentration of the deuterated standard added to a sample allows for the accurate determination of the unlabeled analyte's concentration, compensating for variations in sample extraction and instrument response.

Experimental Protocols

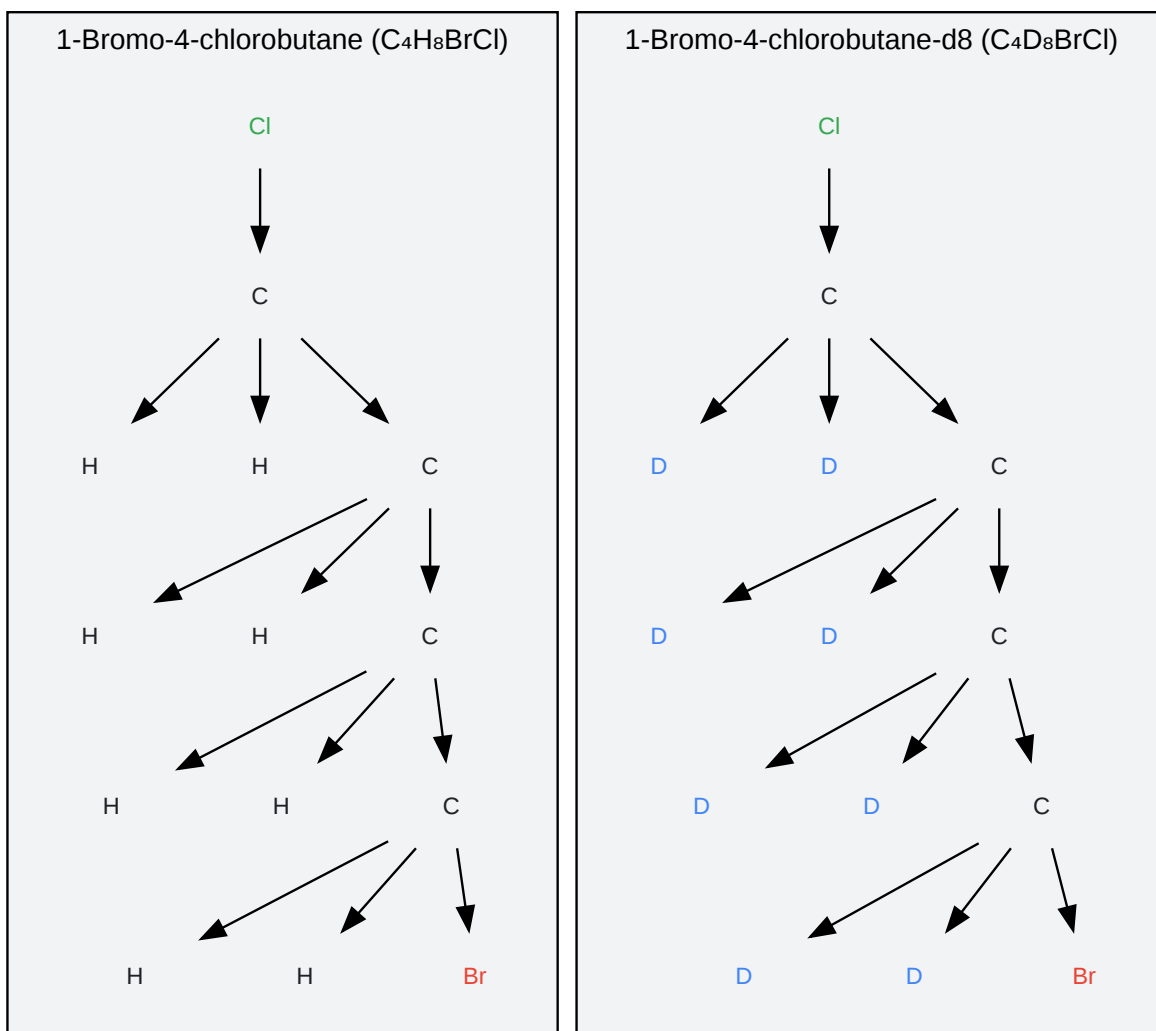
While specific, detailed experimental protocols for the synthesis of **1-Bromo-4-chlorobutane-d8** are not readily available in public literature, the synthesis of the non-deuterated analog, 1-Bromo-4-chlorobutane, is well-documented. These methods can, in principle, be adapted for the preparation of the deuterated compound by utilizing deuterated starting materials.

One common synthetic route to 1-Bromo-4-chlorobutane involves the reaction of 1,4-dichlorobutane with a bromide source. Another approach starts from tetrahydrofuran, which is first converted to 4-chlorobutanol, followed by bromination. For the synthesis of the d8 analog, a deuterated version of the starting material, such as butane-d10 or a deuterated tetrahydrofuran, would be required.

Visualizing the Isotopic Labeling

The structural difference between 1-Bromo-4-chlorobutane and its deuterated analog is fundamental to its application. The following diagram illustrates this key distinction.

Structural Comparison of 1-Bromo-4-chlorobutane and its Deuterated Analog

[Click to download full resolution via product page](#)Caption: Structural comparison of 1-Bromo-4-chlorobutane and **1-Bromo-4-chlorobutane-d8**.

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- To cite this document: BenchChem. [A Technical Guide to 1-Bromo-4-chlorobutane-d8: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405643#molecular-weight-and-formula-of-1-bromo-4-chlorobutane-d8]

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